molecular formula C22H18N6O2 B11179759 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11179759
M. Wt: 398.4 g/mol
InChI Key: XTPNFKALVWRKPH-UHFFFAOYSA-N
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Description

2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound It features a pyrido[4,3-b][1,6]naphthyridine core, which is fused with a triazole ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel or palladium, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like TBHP.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzyl or triazole moieties.

Scientific Research Applications

2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18N6O2

Molecular Weight

398.4 g/mol

IUPAC Name

8-benzyl-2-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C22H18N6O2/c1-2-19-24-22(26-25-19)28-11-9-18-16(21(28)30)12-15-17(23-18)8-10-27(20(15)29)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,24,25,26)

InChI Key

XTPNFKALVWRKPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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